REACTION_CXSMILES
|
[C:1](OCC)(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[F:10][C:11]([F:21])([F:20])[O:12][C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=[CH:15][CH:14]=1>>[O:4]=[C:3]([CH3:5])[CH2:2][C:1]([NH:17][C:16]1[CH:18]=[CH:19][C:13]([O:12][C:11]([F:20])([F:21])[F:10])=[CH:14][CH:15]=1)=[O:6]
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Name
|
|
Quantity
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44 mL
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Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(N)C=C1)(F)F
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred at the same temperature for 1 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
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Details
|
The mixture was left stand
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Type
|
CUSTOM
|
Details
|
crystallized with hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CC(=O)NC1=CC=C(C=C1)OC(F)(F)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |